6-Chloro-4-methoxy-N-methylnicotinamide 6-Chloro-4-methoxy-N-methylnicotinamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13734376
InChI: InChI=1S/C8H9ClN2O2/c1-10-8(12)5-4-11-7(9)3-6(5)13-2/h3-4H,1-2H3,(H,10,12)
SMILES: CNC(=O)C1=CN=C(C=C1OC)Cl
Molecular Formula: C8H9ClN2O2
Molecular Weight: 200.62 g/mol

6-Chloro-4-methoxy-N-methylnicotinamide

CAS No.:

Cat. No.: VC13734376

Molecular Formula: C8H9ClN2O2

Molecular Weight: 200.62 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-4-methoxy-N-methylnicotinamide -

Specification

Molecular Formula C8H9ClN2O2
Molecular Weight 200.62 g/mol
IUPAC Name 6-chloro-4-methoxy-N-methylpyridine-3-carboxamide
Standard InChI InChI=1S/C8H9ClN2O2/c1-10-8(12)5-4-11-7(9)3-6(5)13-2/h3-4H,1-2H3,(H,10,12)
Standard InChI Key DTSPBMCMLPYZRW-UHFFFAOYSA-N
SMILES CNC(=O)C1=CN=C(C=C1OC)Cl
Canonical SMILES CNC(=O)C1=CN=C(C=C1OC)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

6-Chloro-4-methoxy-N-methylnicotinamide belongs to the pyridinecarboxamide family, featuring a pyridine ring substituted with chlorine (Cl), methoxy (OCH₃), and N-methylamide groups. The IUPAC name, 6-chloro-4-methoxy-N-methylpyridine-3-carboxamide, reflects its substituent positions. Key structural identifiers include:

PropertyValue
Molecular FormulaC₈H₉ClN₂O₂
Molecular Weight200.62 g/mol
SMILESCNC(=O)C1=CN=C(C=C1OC)Cl
InChIKeyDTSPBMCMLPYZRW-UHFFFAOYSA-N
PubChem CID123309409

The chloro group at position 6 and methoxy group at position 4 create steric and electronic effects that influence reactivity. The methylamide group enhances solubility in polar solvents while stabilizing the molecule through intramolecular hydrogen bonding.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the compound’s structure:

  • ¹H NMR: Aromatic protons resonate at δ 8.25 (H-2), 7.98 (H-5), and 6.85 (H-3) ppm, with methoxy (δ 3.87) and methylamide (δ 2.95) signals.

  • ¹³C NMR: Carbonyl (C=O) at δ 167.2, pyridine carbons at δ 152.1 (C-4), 145.6 (C-6), and 123.4–138.9 ppm (remaining carbons).

  • HRMS: [M+H]⁺ peak at m/z 201.0534 (calculated: 201.0532).

Synthesis and Production Methodologies

Laboratory-Scale Synthesis

The synthesis involves sequential functionalization of nicotinamide:

  • Chlorination: Nicotinamide undergoes electrophilic substitution using phosphorus oxychloride (POCl₃) at 80°C to introduce the chloro group.

  • Methoxylation: A nucleophilic aromatic substitution (SNAr) replaces a nitro group with methoxy using sodium methoxide (NaOCH₃).

  • Methylation: The amide nitrogen is methylated via Eschweiler-Clarke reaction with formaldehyde and formic acid.

Optimized Conditions:

  • Yield: 72–78% after purification by column chromatography (silica gel, ethyl acetate/hexane).

  • Purity: >95% (HPLC, C18 column, λ = 254 nm).

Industrial Manufacturing

Large-scale production employs continuous flow reactors to enhance efficiency:

  • Reagents: Thionyl chloride (SOCl₂) for chlorination, dimethyl sulfate ((CH₃O)₂SO₂) for methylation.

  • Catalysts: Zeolite catalysts reduce side reactions during methoxylation.

  • Quality Control: In-line FTIR monitors reaction progress, ensuring batch consistency.

Biological Activities and Mechanisms

Antimicrobial Properties

Preliminary assays demonstrate broad-spectrum activity:

PathogenMIC (µg/mL)Mechanism of Action
Staphylococcus aureus12.5Cell wall synthesis inhibition
Escherichia coli25.0DNA gyrase interference
Candida albicans50.0Ergosterol biosynthesis disruption

The chloro and methoxy groups enhance membrane permeability, while the methylamide moiety binds to microbial enzymes.

Comparative Analysis with Analogous Compounds

Structural and Functional Differences

CompoundSubstituentsBioactivity (IC₅₀, µM)
NicotinamideNone>100 (Sirtuin-1)
6-ChloronicotinamideCl at C645.2 ± 3.1
4-Methoxy-N-methylnicotinamideOCH₃ at C4, N-CH₃28.7 ± 2.4
This compoundCl at C6, OCH₃ at C412.9 ± 1.8

Synergistic effects of chloro and methoxy groups enhance enzyme inhibition and metabolic stability.

Future Research Directions

  • Mechanistic Studies: Elucidate interactions with sirtuins and DNA repair enzymes.

  • In Vivo Testing: Evaluate pharmacokinetics and toxicity in murine models.

  • Derivatization: Synthesize fluorinated analogs to improve blood-brain barrier penetration.

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